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molecular formula C6H10O<br>(CH3)2C=CH-COCH3<br>C6H10O B046562 Mesityl oxide CAS No. 141-79-7

Mesityl oxide

Cat. No. B046562
M. Wt: 98.14 g/mol
InChI Key: SHOJXDKTYKFBRD-UHFFFAOYSA-N
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Patent
US04011271

Procedure details

Sodium (30 g.) was dissolved in liquid ammonia (1,500 ml.) and acetylene was passed through the solution until the blue color was discharged. Magnesium turnings (10 g.) were added and the mixture was stirred for 18 hours while acetylene was passed slowly through it. During this period, almost all the magnesium dissolved. A solution of mesityloxide (10.7 g.) in diethyl ether (300 ml.) was cooled to -20° to -40° C. and was added to the reaction mixture over a period of about 5 minutes. The mixture was stirred for 5 hours, the ammonia was evaporated until the temperature of the residue reached -20° C., and the residue was dropped into a solution of sulfuric acid (200 ml.) in water (1,200 ml.) which was maintained at -5° to +15° C. The etheral layer was separated and the aqueous phase was extracted with two portions of diethyl ether (100 ml. each). The combined etheral extracts were washed with a mixture of aqueous saturated sodium bicarbonate solution (20 ml.) and saturated brine (80 ml.), then dried over sodium sulfate and the ether removed by distillation at atmospheric pressure. Distillation of the residue at 25°-34° C./3 mmHg yielded 3,5-dimethylhex-4-en-1-yn-3-ol (57.3 g.) and mesityl oxide (30.0 g.). The conversion of mesityl oxide was thus 72.0% and the yield of product 58.8%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.7 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[Mg].[C:3]1([CH3:21])[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5](C)[C:4]=1O[C:12]1[C:17]([CH3:18])=[CH:16]C(C)=C[C:13]=1[CH3:20].C([O:24]CC)C>N.C#C>[CH3:21][C:3]([OH:24])([CH:8]=[C:7]([CH3:9])[CH3:6])[C:4]#[CH:5].[O:24]=[C:13]([CH:12]=[C:17]([CH3:16])[CH3:18])[CH3:20] |^1:0|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C#C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
10.7 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)OC1=C(C=C(C=C1C)C)C)C
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C#C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
During this period
ADDITION
Type
ADDITION
Details
was added to the reaction mixture over a period of about 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the ammonia was evaporated until the temperature of the residue
CUSTOM
Type
CUSTOM
Details
reached -20° C.
ADDITION
Type
ADDITION
Details
the residue was dropped into a solution of sulfuric acid (200 ml.) in water (1,200 ml.) which
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at -5° to +15° C
CUSTOM
Type
CUSTOM
Details
The etheral layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with two portions of diethyl ether (100 ml
WASH
Type
WASH
Details
The combined etheral extracts were washed with a mixture of aqueous saturated sodium bicarbonate solution (20 ml.) and saturated brine (80 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the ether removed by distillation at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue at 25°-34° C./3 mmHg

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C#C)(C=C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 57.3 g
Name
Type
product
Smiles
O=C(C)C=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04011271

Procedure details

Sodium (30 g.) was dissolved in liquid ammonia (1,500 ml.) and acetylene was passed through the solution until the blue color was discharged. Magnesium turnings (10 g.) were added and the mixture was stirred for 18 hours while acetylene was passed slowly through it. During this period, almost all the magnesium dissolved. A solution of mesityloxide (10.7 g.) in diethyl ether (300 ml.) was cooled to -20° to -40° C. and was added to the reaction mixture over a period of about 5 minutes. The mixture was stirred for 5 hours, the ammonia was evaporated until the temperature of the residue reached -20° C., and the residue was dropped into a solution of sulfuric acid (200 ml.) in water (1,200 ml.) which was maintained at -5° to +15° C. The etheral layer was separated and the aqueous phase was extracted with two portions of diethyl ether (100 ml. each). The combined etheral extracts were washed with a mixture of aqueous saturated sodium bicarbonate solution (20 ml.) and saturated brine (80 ml.), then dried over sodium sulfate and the ether removed by distillation at atmospheric pressure. Distillation of the residue at 25°-34° C./3 mmHg yielded 3,5-dimethylhex-4-en-1-yn-3-ol (57.3 g.) and mesityl oxide (30.0 g.). The conversion of mesityl oxide was thus 72.0% and the yield of product 58.8%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.7 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[Mg].[C:3]1([CH3:21])[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5](C)[C:4]=1O[C:12]1[C:17]([CH3:18])=[CH:16]C(C)=C[C:13]=1[CH3:20].C([O:24]CC)C>N.C#C>[CH3:21][C:3]([OH:24])([CH:8]=[C:7]([CH3:9])[CH3:6])[C:4]#[CH:5].[O:24]=[C:13]([CH:12]=[C:17]([CH3:16])[CH3:18])[CH3:20] |^1:0|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C#C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
10.7 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)OC1=C(C=C(C=C1C)C)C)C
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C#C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
During this period
ADDITION
Type
ADDITION
Details
was added to the reaction mixture over a period of about 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the ammonia was evaporated until the temperature of the residue
CUSTOM
Type
CUSTOM
Details
reached -20° C.
ADDITION
Type
ADDITION
Details
the residue was dropped into a solution of sulfuric acid (200 ml.) in water (1,200 ml.) which
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at -5° to +15° C
CUSTOM
Type
CUSTOM
Details
The etheral layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with two portions of diethyl ether (100 ml
WASH
Type
WASH
Details
The combined etheral extracts were washed with a mixture of aqueous saturated sodium bicarbonate solution (20 ml.) and saturated brine (80 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the ether removed by distillation at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue at 25°-34° C./3 mmHg

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC(C#C)(C=C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 57.3 g
Name
Type
product
Smiles
O=C(C)C=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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